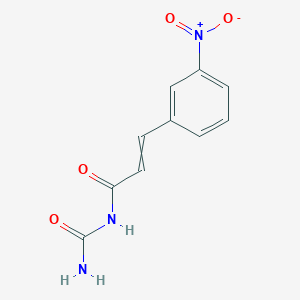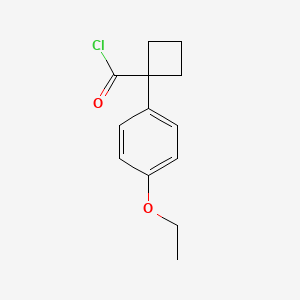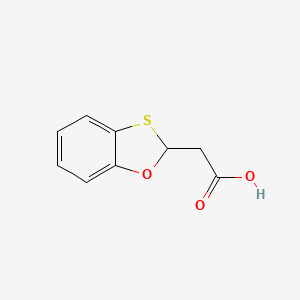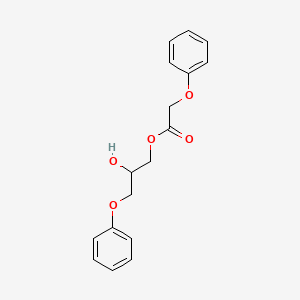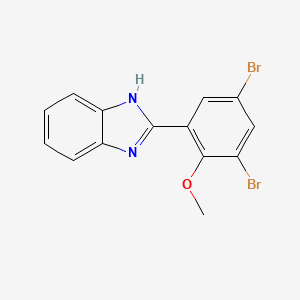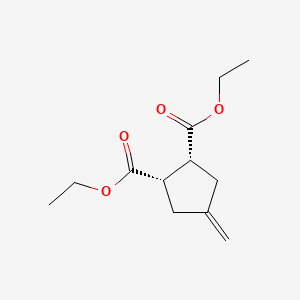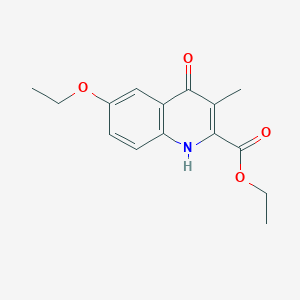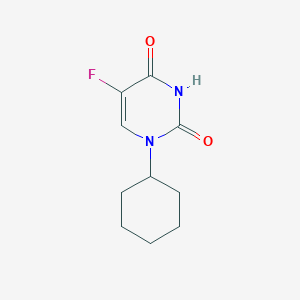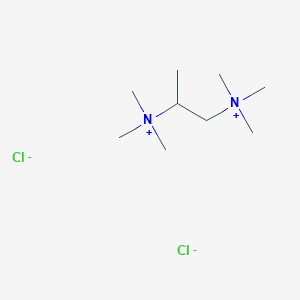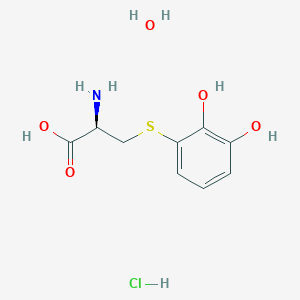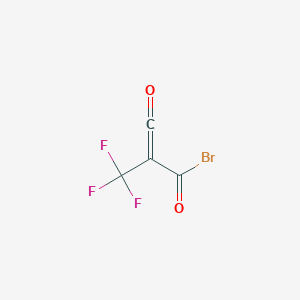![molecular formula C11H12O B14510162 (3aS,8bR)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan CAS No. 63185-85-3](/img/structure/B14510162.png)
(3aS,8bR)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,8bR)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan is a complex organic compound characterized by its unique structure, which includes a fused indene and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,8bR)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted indene derivative, the compound can be synthesized through a series of reactions including halogenation, nucleophilic substitution, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3aS,8bR)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where halogen atoms are present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
(3aS,8bR)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aS,8bR)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features, used as a solvent and intermediate in chemical synthesis.
Other indene derivatives: Compounds with similar indene ring systems, used in various chemical and industrial applications.
Uniqueness
(3aS,8bR)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
63185-85-3 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(3aS,8bR)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan |
InChI |
InChI=1S/C11H12O/c1-2-4-10-8(3-1)7-9-5-6-12-11(9)10/h1-4,9,11H,5-7H2/t9-,11-/m1/s1 |
InChI Key |
XFHZMMIUPIDOJG-MWLCHTKSSA-N |
Isomeric SMILES |
C1CO[C@@H]2[C@H]1CC3=CC=CC=C23 |
Canonical SMILES |
C1COC2C1CC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


